4-{[2-(1H-indol-3-yl)ethyl]amino}-2H-chromen-2-one
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Overview
Description
4-{[2-(1H-indol-3-yl)ethyl]amino}-2H-chromen-2-one is a complex organic compound that combines the structural features of both indole and chromenone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The indole moiety is known for its presence in many biologically active compounds, while the chromenone structure is often associated with antioxidant and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1H-indol-3-yl)ethyl]amino}-2H-chromen-2-one typically involves the coupling of an indole derivative with a chromenone derivative. One common method is the reaction of 3-(2-aminoethyl)indole with 4-chloro-2H-chromen-2-one under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1H-indol-3-yl)ethyl]amino}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to a dihydrochromenone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
4-{[2-(1H-indol-3-yl)ethyl]amino}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and photostability.
Mechanism of Action
The mechanism of action of 4-{[2-(1H-indol-3-yl)ethyl]amino}-2H-chromen-2-one involves its interaction with various molecular targets. The indole moiety can interact with serotonin receptors, while the chromenone structure can modulate oxidative stress pathways. The compound may exert its effects through the inhibition of specific enzymes or the activation of signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares the indole structure and is known for its role as a neurotransmitter.
Coumarin: Contains the chromenone structure and is known for its anticoagulant properties.
Indole-3-carbinol: Another indole derivative with potential anticancer properties.
Uniqueness
4-{[2-(1H-indol-3-yl)ethyl]amino}-2H-chromen-2-one is unique due to its combination of indole and chromenone structures, which confer a diverse range of biological activities. This dual functionality makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4-[2-(1H-indol-3-yl)ethylamino]chromen-2-one |
InChI |
InChI=1S/C19H16N2O2/c22-19-11-17(15-6-2-4-8-18(15)23-19)20-10-9-13-12-21-16-7-3-1-5-14(13)16/h1-8,11-12,20-21H,9-10H2 |
InChI Key |
BADRBTSBHPOXOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=CC(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
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